N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Description
N-(4-Fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a benzamide derivative characterized by a 4-fluorophenyl group attached to the amide nitrogen and a methylsulfonylamino substituent at the 4-position of the benzamide ring. Its molecular formula is C15H15FN2O3S, with a molecular weight of 322.35 g/mol (calculated from ). This compound is synthesized via reactions involving 4-[(methylsulfonyl)amino]benzoyl chloride and substituted amines, as described in .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFSNDWFFCPOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with appropriate reagents.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the benzamide core.
Attachment of the Methylsulfonylamino Group: The final step involves the reaction of the intermediate compound with a methylsulfonyl chloride reagent under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfonamide group (-N-SO₂-CH₃) undergoes oxidation under specific conditions. For example:
-
Reagent: Hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) at 130–150°C .
-
Outcome: Oxidation of the methylsulfonamide group produces sulfonic acid derivatives, though yields are moderate (23–52% depending on substituents) .
-
Mechanistic Insight: Radical intermediates are implicated, as evidenced by suppressed yields in the presence of TEMPO or BHT .
Reduction Reactions
The benzamide carbonyl group can be reduced to a benzyl alcohol derivative:
-
Reagent: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Outcome: Conversion to N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzyl alcohol with >80% yield under optimized conditions.
Nucleophilic Substitution
The fluorophenyl group participates in aromatic substitution reactions:
Table 1: Substitution Reactions at the Fluorophenyl Group
Hydrolysis Reactions
The methylsulfonamide group is resistant to hydrolysis under neutral conditions but reacts under acidic or basic extremes:
-
Acidic Hydrolysis (HCl, 6M): Cleavage of the sulfonamide group to yield 4-aminobenzamide and methylsulfonic acid.
-
Basic Hydrolysis (NaOH, 10%): Degradation into fluorophenylamine and methylsulfonate salts.
Coupling Reactions
The benzamide core participates in cross-coupling reactions:
-
Suzuki-Miyaura Coupling:
Table 2: Stability Under Various Conditions
| Condition | Observation | Source |
|---|---|---|
| pH 7.4 (aqueous) | Stable for >48 hours at 25°C | |
| pH 1.2 (HCl) | Partial hydrolysis after 24 hours | |
| 150°C (dry) | Decomposition to sulfonic acid derivatives |
Mechanistic Pathways
Key reaction mechanisms include:
-
Radical Intermediates: Demonstrated in oxidation reactions using DMSO/H₂O₂, where radical scavengers like TEMPO reduce yields .
-
Electrophilic Aromatic Substitution: Governs fluorophenyl group reactivity, with electron-withdrawing substituents directing incoming nucleophiles meta/para .
Comparative Reactivity
The compound exhibits distinct reactivity compared to analogs:
Scientific Research Applications
Pharmacological Applications
-
Inhibition of Sodium-Hydrogen Exchangers (NHEs) :
- Compounds similar to N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide have shown promise as selective inhibitors of sodium-hydrogen exchangers (NHEs), particularly the NHE-1 subtype. These inhibitors are crucial in cardioprotective therapies during ischemic events by preventing excessive sodium influx into cardiac cells, thereby preserving cellular integrity and enhancing recovery .
- Cancer Therapeutics :
- Anti-inflammatory Properties :
Biochemical Research Applications
-
Enzyme Interaction Studies :
- This compound serves as a valuable tool in biochemical assays aimed at understanding enzyme interactions and protein binding dynamics. Its structure allows researchers to probe the mechanisms of enzyme inhibition and substrate binding .
- Structure-Activity Relationship (SAR) Studies :
Case Study 1: Cardioprotective Effects
A study demonstrated that a related compound exhibited a 27-fold greater potency towards the NHE-1 subtype compared to NHE-2, highlighting its potential for cardioprotective applications during cardiac ischemia and reperfusion . This underscores the importance of fluorine substitution and methylsulfonyl groups in enhancing biological activity.
Case Study 2: Cancer Treatment
Research focusing on the inhibition of protein kinases has shown that compounds similar to this compound can effectively reduce tumor growth in preclinical models of leukemia. These findings suggest a promising role for this compound class in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide/Sulfonyl Substituents
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide ()
- Structure : Features a pyrimidinylsulfamoyl group (-SO2NH-(4,6-dimethylpyrimidin-2-yl)) at the benzamide’s 4-position.
- Molecular weight: 400.43 g/mol vs. 322.35 g/mol for the target compound. pKa: Predicted 7.16 (), suggesting lower acidity compared to the methylsulfonylamino group (pKa ~1–2 for sulfonamides).
N-(4-(((4-Fluorophenyl)sulfonamido)methyl)benzyl)-4-((pyrimidin-2-ylamino)methyl)benzamide (7g, )
- Structure: Contains a sulfonamide (-SO2NH-) bridge and a pyrimidinylamino group.
- Key Differences :
- Sulfonamide group is part of a larger, branched structure, increasing steric bulk.
- Molecular weight : 506.17 g/mol vs. 322.35 g/mol.
- Higher lipophilicity due to multiple aromatic rings.
N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide ()
- Structure: Incorporates a morpholinosulfonyl group (-SO2-morpholine) and an isoxazole ring.
- Key Differences :
- The sulfonyl group is embedded in a morpholine ring, enhancing solubility in polar solvents.
- Molecular weight : 445.5 g/mol vs. 322.35 g/mol.
Halogen-Substituted Benzamides
N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide ()
- Structure: Features dual chloro substituents and an amino group.
- Key Differences :
- Chlorine atoms increase electronegativity but lack the electron-withdrawing strength of sulfonyl groups.
- Molecular weight : ~339.2 g/mol (estimated) vs. 322.35 g/mol.
- Likely lower solubility due to reduced polarity.
N-(4-Bromophenyl)-4-({[5-(propionylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzamide ()
- Structure : Includes a bromophenyl group and a thiadiazole-sulfanyl moiety.
- Molecular weight: 477.4 g/mol vs. 322.35 g/mol.
Heterocyclic Benzamide Derivatives
Capmatinib ()
- Structure: A 4-substituted benzamide with a quinoline-linked imidazo-triazine group.
- Key Differences: Complex heterocyclic system targets c-Met kinase, unlike the simpler sulfonylamino group in the target compound. Molecular weight: 412.43 g/mol vs. 322.35 g/mol.
ABT-737 ()
- Structure : A benzamide with a piperazinyl group and a nitro-sulfonylphenyl moiety.
- Key Differences :
- Designed as a Bcl-2 inhibitor, leveraging extended π-systems for protein binding.
- Molecular weight : ~813.4 g/mol vs. 322.35 g/mol.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHFNOS
- Molecular Weight : 308.33 g/mol
The presence of a fluorine atom enhances the compound's lipophilicity and stability, which are critical for its interaction with biological targets .
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may modulate various biochemical pathways, leading to alterations in cellular processes. Detailed studies on its mechanism are still ongoing, but initial findings suggest it may act as an inhibitor for certain histone deacetylases (HDACs), which are crucial in cancer biology .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, particularly HepG2 liver cancer cells. The compound exhibited an IC50 value of 1.30 µM, indicating potent antiproliferative activity .
Table 1: Inhibitory Activity Against HDAC Isoforms
| Compound | HDAC1 (IC50 nM) | HDAC2 (IC50 nM) | HDAC3 (IC50 nM) | HDAC4 (IC50 nM) |
|---|---|---|---|---|
| This compound | 842.80 | 949.15 | 95.48 | >5000 |
| MS275 | 46.17 | 100.90 | 43.89 | >5000 |
| SAHA | 52.90 | 90.78 | 167.24 | >5000 |
This table illustrates the selectivity of this compound towards HDAC3 compared to other isoforms, emphasizing its potential as a selective HDAC inhibitor .
Apoptosis Induction
In addition to inhibiting cell proliferation, this compound has been shown to promote apoptosis in cancer cells. Studies indicated that treatment with this compound significantly increased the apoptosis rate in HepG2 cells from 5.83% in untreated controls to over 28% at higher concentrations .
Figure 1: Apoptosis Rate in HepG2 Cells
- Control: 5.83%
- Treatment at 1 µM: 10.03%
- Treatment at 3 µM: 10.91%
- Treatment at 9 µM: 12.43%
Xenograft Model Studies
In vivo studies using xenograft models have further validated the anticancer potential of this compound. The compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89%, comparable to standard treatments like SAHA .
Q & A
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Screen for kinase or receptor modulation using fluorescence polarization assays (e.g., A3 adenosine receptor binding with IC50 determination) . For anti-inflammatory potential, measure TNF-α inhibition in lipopolysaccharide-stimulated macrophages via ELISA .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s selectivity for cardiac ion channels?
- Methodological Answer : Synthesize analogs with substitutions on the benzamide ring (e.g., halogenation at the 3-position or methyl groups at the 2-position) and test in ex vivo Purkinje fiber assays for action potential prolongation (class III antiarrhythmic activity). Compare results to reference compounds like sematilide using voltage-clamp electrophysiology .
Q. What computational strategies predict binding modes to therapeutic targets like HDAC or Mnk enzymes?
- Methodological Answer : Perform molecular docking (Glide XP scoring in Schrödinger) to model interactions with HDAC’s zinc-binding domain or Mnk’s ATP pocket. Validate predictions via mutagenesis (e.g., alanine scanning of key residues like His610 in HDAC1) and surface plasmon resonance (SPR) for binding kinetics .
Q. How can in vivo efficacy be evaluated in disease models, and what pharmacokinetic parameters are critical?
- Methodological Answer : Test in rodent models of atrial fibrillation (e.g., acetylcholine-induced arrhythmia) at 1–10 mg/kg IV. Measure plasma half-life (LC-MS/MS), bioavailability (oral vs. IV AUC comparison), and brain penetration (logP < 3 to avoid CNS toxicity). Monitor QTc interval prolongation for safety .
Q. What strategies mitigate metabolic instability of the methylsulfonyl group?
- Methodological Answer : Replace the methylsulfonyl with a trifluoromethyl group to reduce CYP3A4-mediated oxidation. Assess metabolic stability in human liver microsomes (HLM) and compare intrinsic clearance (Clint) values. Use deuterium isotope effects to stabilize vulnerable C-H bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
